

Comparative Efficacy of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Analogues in Oncology Research

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Compound of Interest

Compound Name: 1-Benzhydryl-4-(phenylsulfonyl)piperazine

Cat. No.: B350188

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A detailed analysis of the anti-proliferative and anti-angiogenic properties of novel **1-benzhydryl-4-(phenylsulfonyl)piperazine** analogues reveals promising candidates for further oncological investigation. This guide synthesizes available preclinical data, offering a comparative overview of their efficacy, supported by detailed experimental protocols and an illustrative representation of their synthetic pathway.

Researchers have synthesized and evaluated a series of **1-benzhydryl-4-(phenylsulfonyl)piperazine** derivatives, demonstrating their potential as inhibitors of tumor growth and angiogenesis.^[1] These compounds, characterized by a common 1-benzhydrylpiperazine core linked to a substituted phenylsulfonyl moiety, have been assessed for their ability to inhibit cancer cell proliferation and suppress the formation of new blood vessels, a critical process for tumor expansion.

Quantitative Efficacy Analysis

The anti-proliferative and anti-tumor activities of several analogues have been quantified in various preclinical models. The data presented below summarizes the key findings from in vitro and in vivo studies, providing a basis for direct comparison of the tested compounds.

In Vitro Anti-proliferative Activity

A study evaluating the efficacy of five analogues against the MDA-MB-231 human breast cancer cell line identified compound 7d as a significant inhibitor of cell proliferation.[2] The inhibitory activity of the compounds was ranked in the following order: 7d > 7e > 7b > 7a > 7c. [2]

| Compound ID | R Group (Substitution on Phenylsulfonfyl Ring) | Cell Line | Assay | Endpoint | Result | Reference |
|-------------|--|------------|-----------|--------------|--------------|-----------|
| 7a | H | MDA-MB-231 | MTS Assay | % Inhibition | - | [2] |
| 7b | -CH3 | MDA-MB-231 | MTS Assay | % Inhibition | 10 ± 0.0086% | [2] |
| 7c | -Cl | MDA-MB-231 | MTS Assay | % Inhibition | 1 ± 0.8673% | [2] |
| 7d | -C(CH3)3 (tert-Butyl) | MDA-MB-231 | MTS Assay | % Inhibition | Significant | [2] |
| 7e | -N(CH3)2 | MDA-MB-231 | MTS Assay | % Inhibition | - | [2] |

Note: Specific percentage inhibition for 7a, 7d, and 7e were not explicitly provided in the source material, though 7d was highlighted for its significant activity.

In Vivo Anti-tumor and Anti-angiogenic Activity

In an in vivo study using an Ehrlich ascites tumor (EAT) model in mice, a series of analogues designated 3a-e demonstrated the ability to inhibit tumor growth and increase the median survival time of the animals.[1] Compound 3e was identified as the most potent derivative, exhibiting the highest tumor inhibitory and anti-angiogenic effects.[1] The anti-angiogenic properties were confirmed in both the tumor-bearing mice peritoneum and the chorioallantoic membrane (CAM) model.[1]

| Compound ID | R Group | Model | Key Findings | Reference |
|-------------|----------------------------|-------------------------------------|--|-----------|
| 3a-e | Various sulfonyl chlorides | Ehrlich Ascites Tumor (EAT) in mice | - Inhibition of EAT cell growth- Increased Median Survival Time (MST)- Reduction in EAT cell number and ascites formation- Suppression of blood vessel formation | [1] |
| 3e | Not specified | Ehrlich Ascites Tumor (EAT) in mice | Highest tumor inhibitory and anti-angiogenic effects | [1] |

Experimental Protocols

The following methodologies were employed in the evaluation of the **1-benzhydryl-4-(phenylsulfonyl)piperazine** analogues.

Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Analogues

The general synthetic procedure involves a nucleophilic substitution reaction.[1][2]

- Preparation of 1-Benzhydrylpiperazine: This key intermediate is prepared from benzophenone. The synthesis involves the reduction of benzophenone, followed by reaction with piperazine.[2]
- Nucleophilic Substitution: 1-Benzhydrylpiperazine is then reacted with various substituted sulfonyl chlorides in the presence of a suitable solvent.[1][2]

- Characterization: The final products are purified and characterized using techniques such as ¹H NMR, Liquid Chromatography-Mass Spectrometry (LC/MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]

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References

- 1. Synthesis and evaluation of 1-benzhydrol-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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